molecular formula C8H12N4OS B2534400 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide CAS No. 856844-49-0

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide

Cat. No.: B2534400
CAS No.: 856844-49-0
M. Wt: 212.27
InChI Key: KLSVAXNBUKVLIZ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is a chemical compound with the molecular formula C8H12N4OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide typically involves the reaction of 1,3-thiazole-2-amine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Thiazol-2-YL)piperazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    4-(1,3-Thiazol-2-YL)piperazine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    4-(1,3-Thiazol-2-YL)piperazine-1-phosphate: Features a phosphate group instead of a carboxamide group.

Uniqueness

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is unique due to its specific combination of the thiazole and piperazine rings, which confer distinct chemical and biological properties. The presence of the carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSVAXNBUKVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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